Kanamycin sulfate

Descripción general

Descripción

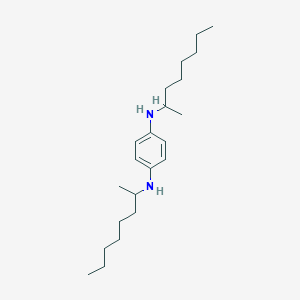

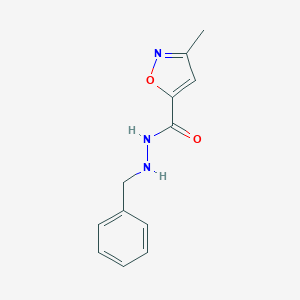

Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces kanamyceticus . It consists of two amino sugars glycosidically linked to deoxystreptamine . It is used as an additive in culture media for the isolation of group D streptococci on Kanamycin Esculin Azide Agar and for selection of transformed plant cells containing the neomycin phosphotransferase on a kanamycin-medium .

Synthesis Analysis

Kanamycin is purified from the fermentation of Streptomyces kanamyceticus . Amikacin, a closely related aminoglycoside antibiotic, is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) .Molecular Structure Analysis

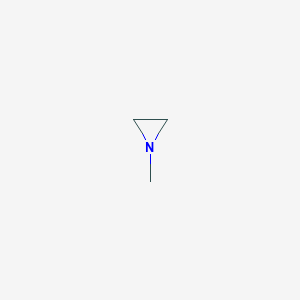

The chemical formula of Kanamycin sulfate is C18H36N4O11.H2SO4 . It comprises hydroxyl and amino functional groups . One molecule of Kanamycin sulfate consists of eighteen Carbon © atoms, thirty-six Hydrogen (H) atoms, four Nitrogen (N) atoms, eleven Oxygen atoms, and one sulfuric acid molecule .Chemical Reactions Analysis

Kanamycin and amikacin are broad-spectrum aminoglycoside antibiotics that are closely related . The detection of aminoglycosides is not straightforward because they do not have a significant UV-absorbing chromophore .Physical And Chemical Properties Analysis

Kanamycin sulfate is soluble in water at 50 mg/mL, yielding a clear solution . It is practically insoluble in alcohol, acetone, chloroform, ether, and ethyl acetate . A 1% solution in water has a pH of 6.5 to 8.5 .Aplicaciones Científicas De Investigación

Antibacterial Activity

Kanamycin sulfate is known for its antibacterial activity . It is effective against a wide variety of gram-negative and some gram-positive bacteria .

Protein Synthesis Interference

Kanamycin acts by binding to the 30S subunit of the bacterial ribosome and inhibiting protein synthesis in susceptible bacteria . This makes it a valuable tool in molecular biology experiments .

Cell Culture Contamination Prevention

Kanamycin sulfate is used for the prevention of bacterial contamination of cell cultures . It is often added to the culture media to ensure the growth of the desired cells.

Transformation Selection

In molecular biology experiments, kanamycin sulfate is commonly used to select and isolate transformants expressing the kanamycin resistance gene . This allows researchers to identify cells that have incorporated foreign DNA.

Plant Cell Selection

Kanamycin sulfate can also be used as a selection agent for transformed plant cells containing the neomycin phosphotransferase on a kanamycin-medium . This helps in the identification and selection of genetically modified plants.

Isolation of Group D Streptococci

Kanamycin sulfate is used as an additive in culture media for the isolation of group D streptococci on Kanamycin Esculin Azide Agar .

Mecanismo De Acción

Target of Action

Kanamycin sulfate, an aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.

Mode of Action

Kanamycin sulfate interacts with its targets by binding irreversibly to specific proteins and 16S rRNA within the 30S ribosomal subunit . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit , causing a misreading of t-RNA . This misreading leaves the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The action of kanamycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal reading of mRNA, leading to the production of faulty or non-existent proteins . This disruption in protein synthesis ultimately inhibits bacterial growth.

Pharmacokinetics

Kanamycin sulfate’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Its bioavailability is very low after oral delivery . The major route of elimination is glomerular filtration, and kanamycin undergoes some tubular reabsorption . The drug is excreted in the urine as the unchanged drug .

Result of Action

The primary result of kanamycin sulfate’s action is the inhibition of bacterial growth. By causing misreading of t-RNA and preventing the synthesis of essential proteins, kanamycin sulfate effectively halts bacterial proliferation .

Action Environment

The action, efficacy, and stability of kanamycin sulfate can be influenced by various environmental factors. For instance, the presence of aminoglycoside-modifying enzymes in the bacterial environment can alter this antibiotic, preventing its interaction with ribosomes . Furthermore, the drug’s effectiveness can be affected by the physiological state of the patient, including kidney function, which plays a significant role in the drug’s elimination .

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kanamycin sulfate | |

CAS RN |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Kanamycin Sulfate exert its antibacterial effect?

A1: Kanamycin Sulfate [, , , ] is an aminoglycoside antibiotic that acts by binding to the 30S ribosomal subunit of bacteria. This binding inhibits protein synthesis by interfering with the initiation complex formation and causing misreading of mRNA, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of Kanamycin Sulfate?

A2: While the provided research papers don't explicitly state the molecular formula and weight of Kanamycin Sulfate, this information can be readily found in standard chemical databases like PubChem. The molecular formula of Kanamycin Sulfate is (C18H36N4O11)2·H2SO4, and its molecular weight is 909.0 g/mol.

Q3: What are the key pharmacokinetic properties of Kanamycin Sulfate in animal models?

A7: Studies in horses [] show Kanamycin Sulfate, administered intramuscularly, is rapidly absorbed into serum, synovial fluid, peritoneal fluid, and urine, reaching peak concentrations within 1-3 hours. These concentrations gradually decrease over time, remaining detectable for at least 48 hours.

Q4: Does inflammation impact the distribution of Kanamycin Sulfate?

A8: Research in ponies [] indicates that induced synovial inflammation leads to faster entry and higher concentrations of Kanamycin Sulfate in inflamed joints compared to uninflamed joints. This suggests that inflammation can influence the drug's distribution within the body.

Q5: Has Kanamycin Sulfate's efficacy been demonstrated in any pre-clinical models?

A9: Yes, studies have evaluated the efficacy of Kanamycin Sulfate in various animal models. For instance, it has shown efficacy against Edwardsiella tarda infection in fish []. It has also been used in combination with other drugs to establish sensorineural deafness models in rats, showcasing its ototoxic effects [].

Q6: Are there documented cases of bacterial resistance to Kanamycin Sulfate?

A10: Yes, bacterial resistance to Kanamycin Sulfate has been reported [, , ]. This resistance can develop through various mechanisms, including enzymatic inactivation of the antibiotic and alterations in the ribosomal binding site.

Q7: What are the known toxicities associated with Kanamycin Sulfate?

A11: Kanamycin Sulfate is known for its ototoxic effects, potentially causing hearing loss and damage to the inner ear [, , , , , , ]. This toxicity is a significant concern, particularly with prolonged or high-dose use.

Q8: What analytical methods are commonly employed to determine Kanamycin Sulfate concentrations?

A12: Several methods have been developed for the analysis of Kanamycin Sulfate, including:* High-Performance Liquid Chromatography (HPLC): often combined with pre-column derivatization for enhanced sensitivity [, , ].* Spectrophotometry: utilizing colorimetric reactions with reagents like Gongo Red and Rose Bengal [, ].* Chemiluminescence: offering high sensitivity for detection in pharmaceutical formulations [].* Turbidimetry: a simpler method for quantifying Kanamycin Sulfate in injections [].* Voltammetry: an electrochemical method based on the reduction peak of a copper-Kanamycin complex [].

Q9: Have any novel analytical techniques been explored for Kanamycin Sulfate detection?

A13: Yes, recent research has explored the use of fluorescent probes for Kanamycin Sulfate detection. One study used thioglycolic acid-capped CdTe quantum dots, where the fluorescence intensity was enhanced upon interaction with Kanamycin Sulfate []. Another study utilized unmodified gold nanoparticles, where the color change upon interaction with Kanamycin Sulfate allowed for its colorimetric detection [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)